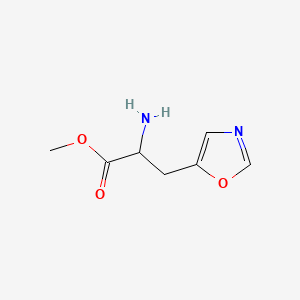
4-(2-Aminoacetyl)phenylnaphthalene-1-carboxylatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride is a synthetic organic compound that features a naphthalene ring fused with a phenyl group and an aminoacetyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride typically involves multi-step organic reactions. One common method includes the acylation of 4-aminophenyl naphthalene-1-carboxylate with an appropriate acylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving recrystallization and purification steps to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoacetyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism by which 4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets. The aminoacetyl group can form hydrogen bonds with biological macromolecules, influencing their function. The naphthalene ring system may also interact with hydrophobic pockets in proteins, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene derivatives: Such as naphthalene-1-carboxylic acid and naphthalene-2-carboxylic acid.
Phenyl derivatives: Including 4-aminophenyl naphthalene-1-carboxylate and 4-hydroxyphenyl naphthalene-1-carboxylate.
Uniqueness
4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an aminoacetyl group with a naphthalene-phenyl system makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C19H16ClNO3 |
|---|---|
Molekulargewicht |
341.8 g/mol |
IUPAC-Name |
[4-(2-aminoacetyl)phenyl] naphthalene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H15NO3.ClH/c20-12-18(21)14-8-10-15(11-9-14)23-19(22)17-7-3-5-13-4-1-2-6-16(13)17;/h1-11H,12,20H2;1H |
InChI-Schlüssel |
ZBGZGKNVDDJGBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C(=O)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


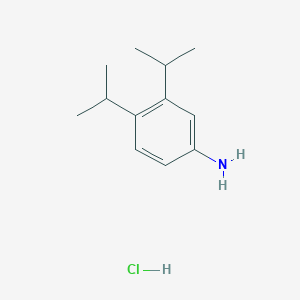
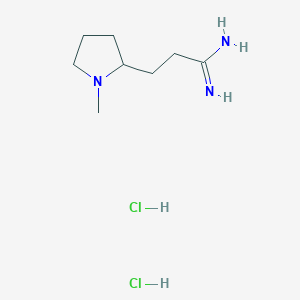
![1-{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride](/img/structure/B13499491.png)
![2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-(thiophen-3-yl)acetamide dihydrochloride](/img/structure/B13499496.png)

![methyl (2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13499503.png)
![(Octahydrocyclopenta[c]pyrrol-4-yl)methanol](/img/structure/B13499530.png)
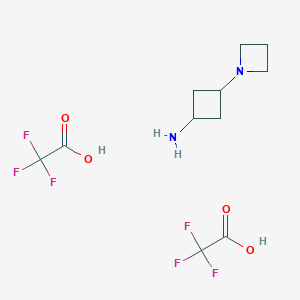

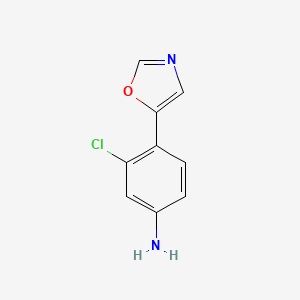
![1-{Benzo[h]quinolin-2-yl}methanamine hydrochloride](/img/structure/B13499550.png)
![8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride](/img/structure/B13499556.png)

